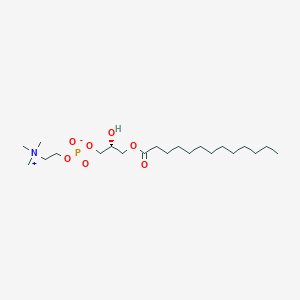

1-Tridecanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRCJJWBAXNAPE-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347065 |

Source

|

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20559-17-5 |

Source

|

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC)

[1][2][3]

Executive Summary

1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) is a synthetic, odd-chain lysophospholipid that serves as a critical tool in quantitative lipidomics and membrane biophysics.[1] Unlike naturally abundant even-chain lipids (e.g., 16:0 or 18:0 Lyso PC), the 13-carbon chain of 13:0 Lyso PC is virtually absent in biological matrices.[1] This unique "chemical silence" makes it the Gold Standard Internal Standard (IS) for normalizing extraction efficiency and ionization response in mass spectrometry.

Beyond analytics, its intermediate chain length offers a precise biophysical probe for tuning micellar curvature and studying detergent-membrane interactions without the aggressive solubilization typical of shorter-chain surfactants.[1] This guide details its physicochemical properties, thermodynamic behaviors, and validated protocols for experimental application.

Physicochemical Identity

13:0 Lyso PC is a zwitterionic surfactant. It possesses a single saturated fatty acid chain at the sn-1 position of the glycerol backbone, a hydroxyl group at sn-2, and a phosphocholine headgroup at sn-3.[1]

Table 1: Core Physical Constants

| Property | Value / Description |

| Systematic Name | 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| Common Name | 13:0 Lyso PC; LPC 13:0 |

| CAS Number | 20559-17-5 |

| Molecular Formula | |

| Molecular Weight | 453.55 g/mol |

| Exact Mass | 453.2855 |

| Physical Form | White powder (hygroscopic) |

| Solubility | Soluble in Methanol, Ethanol, Chloroform:Methanol mixtures, Water (above CMC) |

| Ionization State | Zwitterionic (neutral net charge at pH 7) |

Thermodynamic & Aggregation Behavior[1]

Understanding the aggregation state of 13:0 Lyso PC is critical for experimental design. As a single-chain lipid, it exhibits a high curvature preference, favoring the formation of micelles rather than bilayers in aqueous solution.

Critical Micelle Concentration (CMC)

The CMC is the concentration threshold where monomeric lipid typically aggregates into micelles. For 13:0 Lyso PC, the CMC lies in the millimolar range, bridging the gap between the highly soluble 12:0 Lyso PC and the more hydrophobic 14:0 Lyso PC.

-

Estimated CMC: 0.2 – 0.3 mM (in water at 25°C)

-

Derivation: Interpolated from homologous series data:

-

12:0 Lyso PC: ~0.4–0.9 mM

-

14:0 Lyso PC: ~0.04–0.09 mM

-

-

Implication: Below this concentration, the lipid exists as monomers, useful for ligand binding studies. Above this, it forms micelles, which can act as mild detergents.

-

Phase Behavior

Unlike long-chain Lyso PCs (e.g., 18:[1][2]0) which can form solid gel phases at room temperature, 13:0 Lyso PC has a chain melting temperature (

Figure 1: Thermodynamic equilibrium of 13:0 Lyso PC.[1] At concentrations >0.3 mM, monomers spontaneously assemble into micelles. Below CMC, monomers are free to partition into lipid bilayers.

Analytical Application: Internal Standard for Lipidomics

The primary utility of 13:0 Lyso PC is as an internal standard (IS) for quantitative LC-MS/MS.[1] Its odd chain length ensures it does not interfere with endogenous even-chain lipids (16:0, 18:0, 18:1), while its physicochemical properties (retention time, ionization efficiency) closely mimic the analytes of interest.

Protocol 1: Preparation of Quantitative Stock Solutions

Objective: Create a stable, verified stock for spiking biological samples.

-

Solvent Selection: Use Methanol (MeOH) or Chloroform:MeOH (2:1) . Avoid pure chloroform for long-term storage of Lyso PCs as they can precipitate or degrade more easily than diacyl PCs.[1]

-

Weighing: Weigh ~1-2 mg of 13:0 Lyso PC powder into a glass vial.

-

Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Dissolution: Dissolve to a primary stock concentration of 1 mM .

-

Calculation:

. Add solvent to reach 1 mM.

-

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C . Stable for >6 months.

-

Working Solution: Dilute 1:100 in MeOH to create a 10 µM working spike solution.

Protocol 2: LC-MS/MS Transitions

Objective: Configure Mass Spectrometer for specific detection.

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Mode (+)

-

Precursor Ion:

-

Product Ion:

(Phosphocholine headgroup) -

Collision Energy: ~25-35 eV (Instrument dependent)[1]

Workflow Logic:

-

Spike: Add 10 µL of 10 µM IS to the biological sample before extraction.

-

Extract: Perform Bligh-Dyer or MTBE extraction.[1]

-

Analyze: The IS corrects for extraction loss and matrix suppression.

Figure 2: Quantitative Lipidomics Workflow. 13:0 Lyso PC is introduced prior to extraction to normalize all subsequent analytical variances.

Handling & Stability Guidelines

To ensure data integrity, strict adherence to handling protocols is required.

-

Hygroscopicity: 13:0 Lyso PC readily absorbs atmospheric moisture. Always warm the container to room temperature in a desiccator before weighing.

-

Acyl Migration: In protic solvents (methanol/water) at basic pH, the acyl chain can migrate from sn-1 to sn-2, or hydrolyze completely.[1]

-

Prevention: Keep stock solutions slightly acidic or neutral. Avoid storage in water.

-

-

Surface Adsorption: Lyso PCs are surfactants and stick to polypropylene and glass.

-

Mitigation: Use silanized glass vials for low-concentration standards (<1 µM).

-

References

-

Avanti Polar Lipids. 13:0 Lyso PC Product Page & Physical Data. Available at: [Link][1]

-

Liebisch, G., et al. (2002). "High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry." Clinical Chemistry. [Link][1]

- Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.

-

LIPID MAPS® Structure Database. LMSD Record: LMGP01050001 (13:0 Lyso PC). Available at: [Link][1]

Technical Deep Dive: 1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) in Cell Membrane Research

Executive Summary

1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) is a synthetic, odd-chain lysophospholipid that serves as a critical metrological anchor in modern lipidomics. Unlike its abundant even-chain counterparts (16:0, 18:0, 18:1) which drive inflammation and membrane remodeling in mammalian systems, 13:0 Lyso PC is biologically rare. This "biological silence" makes it the Gold Standard Internal Standard (IS) for quantifying endogenous lysophosphatidylcholines (LPCs) via LC-MS/MS.

Beyond analytics, its intermediate chain length (C13) offers unique biophysical properties, possessing a Critical Micelle Concentration (CMC) that bridges the gap between the highly soluble lauroyl (C12) and the more hydrophobic myristoyl (C14) species, making it a precision tool for membrane permeabilization studies.

Part 1: Physicochemical Architecture

Structural Analysis

13:0 Lyso PC is a zwitterionic surfactant characterized by a large polar headgroup (phosphocholine) and a single, medium-length saturated fatty acyl chain (tridecanoic acid) at the sn-1 position.

-

Chemical Formula:

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Molecular Weight: 453.55 g/mol [1]

-

Molecular Geometry: Inverse Cone (Type I Lipid). The cross-sectional area of the headgroup (

) exceeds that of the single aliphatic tail (

Critical Micelle Concentration (CMC) & Solubility

The CMC is the threshold at which 13:0 Lyso PC monomers spontaneously assemble into micelles. This value is critical for determining whether the molecule will integrate into a bilayer (monomer) or solubilize it (micelle).

-

Estimated CMC: ~0.20 – 0.30 mM (in aqueous buffer at 25°C).

-

Derivation: The CMC of homologous LPCs follows a log-linear decrease with chain length.

-

12:0 LPC CMC: ~0.70 mM

-

14:0 LPC CMC: ~0.07 mM

-

13:0 LPC falls logarithmically between these values.

-

-

-

HLB (Hydrophilic-Lipophilic Balance): ~12–14 (High water solubility, strong oil-in-water emulsifier).

Part 2: The Gold Standard Application – Targeted Lipidomics

The primary utility of 13:0 Lyso PC is its role as an Internal Standard in Mass Spectrometry.

Why 13:0? The Principle of Biological Silence

In mammalian plasma and tissue, LPCs are predominantly even-chain (16:0, 18:0, 18:1, 20:4). Odd-chain lipids like 13:0 are virtually absent.

-

Benefit: No background interference.

-

Validation: It co-elutes near 12:0 and 14:0 species but has a distinct mass-to-charge (m/z) ratio, allowing for precise normalization of extraction efficiency and ionization suppression.

Experimental Protocol: Quantitative Extraction

Objective: Quantify endogenous LPCs in plasma using 13:0 Lyso PC as the normalizer.

Reagents:

-

13:0 Lyso PC Standard (Avanti Polar Lipids, >99% purity).

-

Extraction Solvent: Methanol/Chloroform (2:1 v/v).

Workflow:

-

Preparation of IS Spike: Dissolve 13:0 Lyso PC in Methanol to a concentration of 10 µM.

-

Sample Spiking (CRITICAL): Add 10 µL of IS Spike to 50 µL of plasma before any extraction solvent is added. This ensures the IS undergoes the exact same partition variances as the analyte.

-

Protein Precipitation: Add 300 µL ice-cold Methanol/Chloroform. Vortex vigorously for 30s.

-

Phase Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Recovery: Collect supernatant. (Note: LPCs are relatively polar and remain in the methanolic phase; a traditional Bligh-Dyer aqueous wash may result in loss if not carefully pH-controlled).

-

Analysis: Inject into LC-ESI-MS/MS (C18 Column).

Visualization: The Lipidomics Workflow

Caption: Workflow for utilizing 13:0 Lyso PC as an internal standard to correct for extraction loss and matrix effects.

Part 3: Membrane Biophysics & Mechanism of Action

When 13:0 Lyso PC interacts with cell membranes (e.g., in permeation assays), it acts as a Positive Curvature Inducer .

The "Wedge" Mechanism

Unlike cylindrical phospholipids (e.g., PC 16:0/18:1) that form flat bilayers, 13:0 Lyso PC has a "wedge" shape.

-

Insertion: The single C13 tail inserts into the outer leaflet of the bilayer.

-

Steric Clash: The large phosphocholine headgroup requires more lateral space than the tail occupies.

-

Curvature Stress: This forces the membrane to bend outward (convex/positive curvature) to relieve steric pressure.

-

Pore Formation: At high concentrations (>CMC), this stress leads to toroidal pore formation or complete micellization (detergency), solubilizing the membrane.

Visualization: Membrane Insertion Dynamics

Caption: Mechanism by which 13:0 Lyso PC induces membrane curvature and destabilization.

Part 4: Comparative Data Table

Table 1: 13:0 Lyso PC vs. Common Endogenous LPCs

| Feature | 13:0 Lyso PC (Synthetic) | 16:0 Lyso PC (Palmitoyl) | 18:0 Lyso PC (Stearoyl) |

| Primary Use | Internal Standard (Quantification) | Bioactive Lipid / Disease Marker | Bioactive Lipid / Disease Marker |

| Endogenous Level | Negligible / Absent | High (Plasma: 100-200 µM) | Medium (Plasma: 50-100 µM) |

| Hydrophobicity | Moderate | High | Very High |

| CMC (approx.) | 0.25 mM | 0.007 mM | 0.0004 mM |

| Retention Time (C18) | Early Eluting | Mid Eluting | Late Eluting |

| Biological Role | Inert Tracer | Pro-inflammatory (Atherosclerosis) | Signaling (GPR4 Agonist) |

References

-

Avanti Polar Lipids. 13:0 Lyso PC Product Monograph & Certificate of Analysis. (Definitive source for MW, Purity, and Structure). Link

-

Liebisch, G., et al. (2002).[2][3] "High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry." Clinical Chemistry. (Establishes the methodology for using non-endogenous LPCs as standards). Link

-

Stafford, R. E., & Dennis, E. A. (1988). "Lysophospholipids as surfactants." Colloids and Surfaces. (Fundamental physical chemistry of LPC micelles and CMCs). Link

-

Drin, G., & Antonny, B. (2010). "Amphipathic helices and membrane curvature."[4] FEBS Letters. (Mechanistic insight into how wedge-shaped lipids induce curvature). Link

-

Lipid MAPS Structure Database. LMSD Record: LMFA02010045 (13:0 Lyso PC).Link

Sources

Technical Deep Dive: 1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) in Lipid Bilayers

Executive Summary: The "Silent" Standard

In the precision-demanding field of lipidomics and membrane biophysics, 1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) occupies a critical niche. Unlike its even-chain counterparts (12:0, 14:0, 16:0), which are abundant in biological systems, the 13-carbon chain of this lysolipid is virtually absent in mammalian tissues. This "biological silence" makes it the gold-standard Internal Standard (ISTD) for quantifying endogenous lysophosphatidylcholines (LPCs) via LC-MS/MS.

Beyond quantification, 13:0 Lyso PC serves as a potent Class B surfactant . Its inverted-cone geometry induces positive curvature in lipid bilayers, making it an invaluable tool for studying membrane stability, pore formation, and the kinetics of solubilization. This guide dissects the physicochemical properties, mechanistic behaviors, and experimental protocols for deploying 13:0 Lyso PC in high-stakes research.

Physicochemical Profile

13:0 Lyso PC is a zwitterionic lysophospholipid. Its amphiphilic nature is defined by a large polar headgroup (phosphocholine) and a single, medium-length saturated fatty acid tail.

Key Properties Table

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | C₂₁H₄₄NO₇P | MW: 453.55 g/mol |

| CAS Number | 20559-17-5 | |

| Critical Micelle Concentration (CMC) | ~0.1 – 0.3 mM (Est.)[1] | Interpolated between 12:0 (0.4-0.9 mM) and 14:0 (0.04-0.09 mM).[2][3][4] |

| Geometry | Inverted Cone (Type I) | Large headgroup relative to tail cross-section ( |

| Phase Transition ( | < 0°C | Fluid at all biologically relevant temperatures. |

| Solubility | High in Water, Methanol, Chloroform | Forms clear micellar solutions in water >CMC. |

| HLB Value | ~12–14 (Hydrophilic) | Acts as an oil-in-water emulsifier and detergent. |

Mechanisms of Interaction with Lipid Bilayers

The interaction of 13:0 Lyso PC with a pre-existing lipid bilayer (e.g., a cell membrane or liposome) is governed by the Three-Stage Solubilization Model .

Insertion and Curvature Stress

Upon addition to a bilayer, 13:0 Lyso PC monomers partition into the outer leaflet. Due to its "inverted cone" shape, it acts as a wedge.

-

Effect: It expands the headgroup region more than the acyl chain region.

-

Result: Induction of positive spontaneous curvature . In a flat bilayer, this creates frustration (curvature stress), leading to transient pore formation or membrane thinning.

The Solubilization Pathway

As the concentration of 13:0 Lyso PC increases, the system undergoes phase transitions:

-

Saturation (

): The membrane is saturated with LPC; vesicles remain intact but are stressed. -

Solubilization (

): The bilayer ruptures. Mixed micelles (LPC + Lipid) begin to coexist with vesicles. -

Complete Solubilization: All vesicles are converted into mixed micelles.

Visualization: The Solubilization Workflow

The following diagram illustrates the transition from stable bilayer to mixed micelles driven by 13:0 Lyso PC.

Figure 1: The step-wise mechanism of membrane solubilization by 13:0 Lyso PC, moving from insertion to micellization.

Application 1: Quantitative Lipidomics (Internal Standard)

This is the primary commercial and research application of 13:0 Lyso PC.

Why 13:0?

-

Differentiation: Mass spectrometry distinguishes lipids by mass-to-charge ratio (

). 13:0 Lyso PC ( -

Ionization Efficiency: It behaves almost identically to endogenous LPCs during Electrospray Ionization (ESI), ensuring that matrix effects (suppression/enhancement) affect the standard and the analyte equally.

Protocol: Internal Standard Spiking for Plasma Extraction

Objective: Quantify endogenous LPC levels in human plasma.

-

Preparation of Stock Solution:

-

Dissolve 1 mg of 13:0 Lyso PC powder in 1 mL of Methanol (LC-MS grade) to create a 1 mg/mL stock.

-

Store at -20°C.

-

-

Working Standard:

-

Dilute stock to 1 µM in Methanol.

-

-

Sample Extraction (Modified Bligh-Dyer):

-

Step A: Aliquot 50 µL of plasma into a glass tube.

-

Step B (CRITICAL): Add 10 µL of 1 µM 13:0 Lyso PC Working Standard before adding extraction solvents. This ensures the standard corrects for extraction losses.

-

Step C: Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex for 1 min.

-

Step D: Add 1.25 mL Chloroform and 1.25 mL Water. Vortex.

-

Step E: Centrifuge at 1000 x g for 5 min. Collect the lower organic phase.

-

-

Analysis:

-

Dry organic phase under Nitrogen. Reconstitute in Mobile Phase.

-

Inject into LC-MS/MS.

-

Calculation:

.

-

Application 2: Membrane Biophysics (Detergency Assay)

Researchers often use 13:0 Lyso PC to determine the stability of liposomes or to reconstitute membrane proteins.

Protocol: Turbidimetric Solubilization Assay

Objective: Determine the saturation (

-

Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) of DPPC or POPC (100 nm diameter) at 1 mM lipid concentration in PBS.

-

Titration:

-

Place 2 mL of liposome suspension in a cuvette with a stir bar.

-

Measure Absorbance at 350 nm (

) (Light Scattering). -

Aliquot 13:0 Lyso PC (10 mM aqueous stock) in 2 µL increments.

-

Wait 2 minutes between additions for equilibrium.

-

-

Data Interpretation:

-

Phase 1 (Insertion):

remains constant or increases slightly (swelling). -

Phase 2 (Onset of Solubilization):

begins to drop sharply. This inflection point is -

Phase 3 (Micellization):

reaches a minimum baseline (clear solution). This point is

-

Visualization: Lipidomics Workflow

The following diagram details the logic flow for using 13:0 Lyso PC in mass spectrometry.

Figure 2: The critical workflow for absolute quantification using 13:0 Lyso PC as an internal standard.

References

-

Avanti Polar Lipids. 13:0 Lyso PC Product Page & Physicochemical Data. Available at: [Link]

-

Liebisch, G., et al. (2002). "High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry." Clinical Chemistry. Available at: [Link]

- Lichtenberg, D. (1985). "Characterization of the solubilization of lipid bilayers by surfactants." Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Marsh, D. Handbook of Lipid Bilayers.[3][4] CRC Press.[3][4] (Source for CMC and thermodynamic generalities of LPCs).

Sources

An In-Depth Technical Guide to 1-Tridecanoyl-sn-glycero-3-phosphocholine

This guide provides a comprehensive technical overview of 1-tridecanoyl-sn-glycero-3-phosphocholine, a specific lysophosphatidylcholine (LPC), designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, biological significance, and key applications, with a focus on the causal reasoning behind experimental methodologies.

Introduction: The Significance of a Defined Lysophospholipid

Lysophospholipids are not merely metabolic intermediates but are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes.[1] 1-Tridecanoyl-sn-glycero-3-phosphocholine belongs to the class of lysophosphatidylcholines, which are derived from the hydrolysis of one fatty acyl group from phosphatidylcholine. The defining characteristic of this particular molecule is its single 13-carbon saturated acyl chain (tridecanoyl group) at the sn-1 position of the glycerol backbone.

The precise chemical structure of 1-tridecanoyl-sn-glycero-3-phosphocholine makes it an invaluable tool in research and development for several reasons:

-

Lipidomics Standard: As a saturated lysophospholipid with a defined acyl chain length, it serves as an excellent internal or external standard for mass spectrometry-based lipidomics, allowing for accurate quantification of related endogenous species in complex biological samples.

-

Probing Biophysical Properties of Membranes: The introduction of a specific lysophospholipid allows for the systematic study of its effects on membrane fluidity, curvature, and the formation of non-lamellar phases, which are crucial for processes like membrane fusion and fission.

-

Investigating Cellular Signaling: By using a homogenous population of a single LPC species, researchers can dissect its specific interactions with cellular receptors and signaling pathways, avoiding the confounding effects of a heterogeneous mixture of lysophospholipids.

-

Component of Drug Delivery Systems: The amphiphilic nature of lysophospholipids makes them useful as excipients in the formulation of drug delivery vehicles such as liposomes and micelles, where they can influence vesicle stability, drug loading, and release characteristics.

While a specific CAS number for 1-tridecanoyl-sn-glycero-3-phosphocholine is not readily found in major chemical databases, it is identified in PubChem with Compound CID 24779450.[2] For reference, the CAS number for the parent compound, sn-glycero-3-phosphocholine, is 28319-77-9.[3]

Physicochemical Properties

The physicochemical properties of 1-tridecanoyl-sn-glycero-3-phosphocholine dictate its behavior in aqueous and lipid environments and are crucial for its application in research.

| Property | Value | Source |

| Molecular Formula | C21H45NO7P | [2] |

| Molecular Weight | 454.6 g/mol | [2] |

| Monoisotopic Mass | 454.29337 Da | [2] |

| Predicted XlogP | 4.0 | [2] |

| Physical Form | Solid (predicted) |

The presence of a single acyl chain gives this molecule a conical shape, which favors the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This property is fundamental to its role as a biological detergent and its utility in forming drug-carrying nanoparticles.

Synthesis and Purification: A Methodical Approach

The synthesis of 1-tridecanoyl-sn-glycero-3-phosphocholine can be achieved through several routes, with the chemo-enzymatic approach offering high specificity and yield.[4] Here, we outline a detailed protocol starting from the readily available sn-glycero-3-phosphocholine (GPC).

Rationale for the Synthetic Strategy

The chosen method involves the direct, enzyme-catalyzed esterification of GPC with tridecanoic acid. This approach is favored over purely chemical methods for several reasons:

-

Regiospecificity: Lipases, such as those from Candida antarctica (e.g., Novozym 435), can exhibit high specificity for the sn-1 position of the glycerol backbone, minimizing the formation of the sn-2 isomer.

-

Mild Reaction Conditions: Enzymatic reactions proceed under mild temperature and pH conditions, preserving the integrity of the phosphocholine headgroup and preventing acyl migration.

-

Reduced By-products: The specificity of the enzyme reduces the formation of di-acylated and other unwanted by-products, simplifying the subsequent purification process.

Experimental Protocol: Chemo-enzymatic Synthesis

Step 1: Preparation of Reactants

-

Dissolve sn-glycero-3-phosphocholine (GPC) in a suitable solvent system. GPC's low solubility in organic solvents can be overcome by using a biphasic system or by immobilizing it on a solid support like silica gel.[5]

-

Prepare a solution of tridecanoic acid in an organic solvent such as 2-methyl-2-butanol, which can dissolve both the fatty acid and, to some extent, the GPC, and is compatible with lipase activity.

Step 2: Enzymatic Esterification

-

Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The use of an immobilized enzyme facilitates its removal at the end of the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation to ensure proper mixing.

-

Monitor the progress of the reaction over time (typically 24-48 hours) using thin-layer chromatography (TLC) or a small-scale LC-MS analysis.

Step 3: Reaction Termination and Enzyme Removal

-

Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme.

-

Wash the enzyme with a small amount of the reaction solvent to recover any adsorbed product.

Step 4: Purification of 1-Tridecanoyl-sn-glycero-3-phosphocholine

-

The crude product is purified using silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. This separates the unreacted tridecanoic acid, the desired lysophospholipid, and any di-acylated product.

-

Collect the fractions and analyze them by TLC.

-

Pool the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-tridecanoyl-sn-glycero-3-phosphocholine as a solid.

Analytical Characterization

The identity and purity of the synthesized 1-tridecanoyl-sn-glycero-3-phosphocholine must be confirmed using modern analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this purpose.

HPLC-MS/MS Analysis Protocol

Step 1: Sample Preparation

-

Accurately weigh a small amount of the purified product and dissolve it in a suitable solvent, typically methanol or a chloroform/methanol mixture, to a known concentration.

Step 2: Chromatographic Separation

-

Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient elution program with two mobile phases:

-

Mobile Phase A: Water with a small amount of an ion-pairing agent like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol.

-

-

The gradient will start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the lysophospholipid from the column.

Step 3: Mass Spectrometric Detection

-

The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer.

-

Operate the mass spectrometer in positive ion mode. 1-Tridecanoyl-sn-glycero-3-phosphocholine will be detected as its protonated molecule [M+H]⁺ at m/z 455.3.

-

Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion at m/z 455.3 and subjecting it to collision-induced dissociation (CID).

-

The characteristic fragment ion for phosphocholine-containing lipids is observed at m/z 184.07, which corresponds to the phosphocholine headgroup.[6] This fragmentation pattern confirms the identity of the compound as a phosphatidylcholine.

Biological Significance and Signaling Pathways

Lysophosphatidylcholines are potent signaling molecules that can activate a variety of cellular responses, including cell proliferation, migration, and inflammation.[7] They primarily exert their effects by interacting with specific cell surface receptors.

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A and GPR4, have been identified as receptors for LPCs.[8][9] Upon binding of LPC, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.

Toll-Like Receptor (TLR) Signaling

Recent studies have shown that LPCs can also act as ligands for Toll-like receptors, particularly TLR2 and TLR4.[10] This interaction can trigger pro-inflammatory signaling pathways, linking lipid metabolism to the innate immune response.

Applications in Research and Drug Development

The unique properties of 1-tridecanoyl-sn-glycero-3-phosphocholine make it a valuable tool in several areas of scientific inquiry.

Lipidomics and Biomarker Discovery

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, the use of well-defined internal standards is critical for accurate quantification. 1-Tridecanoyl-sn-glycero-3-phosphocholine, with its odd-numbered acyl chain, is not typically abundant in most biological systems, making it an ideal internal standard for quantifying other LPC species by mass spectrometry. Its known concentration allows for the normalization of extraction efficiency and instrument response, leading to more reliable and reproducible data in studies aiming to identify lipid biomarkers for diseases such as cancer and cardiovascular disorders.

Drug Delivery and Formulation

Phospholipids are the primary building blocks of liposomes, which are vesicular systems used to encapsulate and deliver drugs.[11] The inclusion of lysophospholipids like 1-tridecanoyl-sn-glycero-3-phosphocholine in a liposome formulation can significantly alter its properties:

-

Increased Permeability: The conical shape of LPCs can introduce packing defects in the lipid bilayer, potentially increasing its permeability and facilitating the release of the encapsulated drug at the target site.

-

Modulation of Vesicle Size and Stability: The addition of LPCs can influence the size and stability of liposomes. Researchers can systematically study these effects by incorporating varying molar ratios of this defined LPC species.

-

Formation of Micelles: Due to its detergent-like properties, 1-tridecanoyl-sn-glycero-3-phosphocholine can be used to formulate micellar drug delivery systems, which are particularly useful for solubilizing poorly water-soluble drugs.

By providing a chemically defined and homogenous component, 1-tridecanoyl-sn-glycero-3-phosphocholine allows for the rational design and optimization of lipid-based drug delivery systems with tailored characteristics.

Conclusion

1-Tridecanoyl-sn-glycero-3-phosphocholine, while a single molecule, represents a confluence of key concepts in lipid biochemistry, cell signaling, and pharmaceutical sciences. Its well-defined structure provides a level of precision that is essential for rigorous scientific investigation. From its synthesis and analytical characterization to its application as a research tool and a component of advanced drug delivery systems, this lysophospholipid serves as a powerful example of how a fundamental understanding of a molecule's properties can drive innovation in both basic and applied research. As the field of lipidomics continues to expand and the intricacies of lipid-mediated signaling are further unraveled, the importance of such defined molecular probes is set to grow, paving the way for new diagnostic and therapeutic strategies.

References

-

An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. (n.d.). PMC. Retrieved from [Link]

-

Purification of lysophosphatidylcholine transacylase from bovine heart muscle microsomes and regulation of activity by lipids and coenzyme A. (1989). PubMed. Retrieved from [Link]

-

Electrospray ionization MS of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine (m/z ¼ 650.5 for singly charged species). (n.d.). ResearchGate. Retrieved from [Link]

-

1-Lysophosphatidylcholine. (n.d.). Wikipedia. Retrieved from [Link]

-

Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application. (2023). PMC. Retrieved from [Link]

-

Simplified diagram of some Toll-like receptor (TLR) signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

Ligand, signaling mechanism, and G-protein-coupled lysophospholipids receptors. (n.d.). ScienceDirect. Retrieved from [Link]

-

An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. (n.d.). PMC. Retrieved from [Link]

-

Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation. (2013). PLOS. Retrieved from [Link]

-

Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. (n.d.). PMC. Retrieved from [Link]

-

Toll-like Receptor Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Toll-like Receptors (TLRs) Signaling Pathway. (n.d.). Boster Bio. Retrieved from [Link]

-

Synthesis of Lysophospholipids. (2010). ResearchGate. Retrieved from [Link]

-

Schematic diagram of G-protein-coupled receptor (GPCR) signaling pathways mediated by Gα protein subunits. (n.d.). ResearchGate. Retrieved from [Link]

-

Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4. (n.d.). American Journal of Physiology. Retrieved from [Link]

-

G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. (2016). MDPI. Retrieved from [Link]

-

1-tridecanoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Lysophospholipids. (2010). MDPI. Retrieved from [Link]

-

1-Decanoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... (n.d.). ResearchGate. Retrieved from [Link]

-

PHOSPHATIDYLCHOLINE: A REVOLUTION IN DRUG DELIVERY TECHNOLOGY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. (n.d.). PubMed. Retrieved from [Link]

-

1,2-Distearoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved from [Link]

-

A novel method to synthesize 1-acyl-sn-glycero-3-phosphocholine and 1,2-diacyl-sn-glycero-3-phosphocholine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of ether lipids: natural compounds and analogues. (2023). Beilstein Journals. Retrieved from [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Frontiers. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 1-tridecanoyl-sn-glycero-3-phosphocholine (C21H45NO7P) [pubchemlite.lcsb.uni.lu]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine | C34H68NO8P | CID 24778591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 11. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Imperative of 13:0 Lyso PC: Synonyms, Structural Dynamics, and Lipidomic Applications of 1-Tridecanoyl-sn-glycero-3-phosphocholine

Executive Summary

In the rapidly evolving field of mass spectrometry-based lipidomics, the accuracy of absolute quantification relies heavily on the selection of appropriate internal standards (IS). 1-Tridecanoyl-sn-glycero-3-phosphocholine , most commonly referred to in laboratory shorthand as 13:0 Lyso PC , serves as a foundational internal standard for the quantification of lysophosphatidylcholines (LPCs) in mammalian biofluids and tissues [1].

This technical whitepaper deconstructs the nomenclature, chemical synonyms, and structural dynamics of 13:0 Lyso PC. Furthermore, it provides a self-validating experimental protocol for its use in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows, explaining the biochemical causality behind its widespread adoption in biomarker discovery and drug development.

Nomenclature and Chemical Synonyms

The lipidomics community utilizes a variety of naming conventions ranging from strict IUPAC systematic names to functional shorthand. Understanding these synonyms is critical for cross-referencing databases (e.g., Lipid MAPS, SwissLipids) and ensuring reproducibility in multi-center clinical trials.

The molecule consists of a glycerol backbone, a phosphocholine headgroup at the sn-3 position, a hydroxyl group at the sn-2 position (defining it as a "lyso" species), and a 13-carbon saturated fatty acid chain (tridecanoic acid) esterified at the sn-1 position [2].

Table 1: Comprehensive Synonyms and Identifiers

| Nomenclature Type | Identifier / Synonym | Context of Use |

| Systematic (IUPAC) | 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine | Formal chemical literature and patent filings. |

| Common / Shorthand | 13:0 Lyso PC or 13:0 LPC | Everyday laboratory vernacular and vendor catalogs (e.g., Avanti Polar Lipids) [1]. |

| Database Shorthand | PC(13:0/0:0) | SwissLipids and Lipid MAPS structural notation [2]. |

| Descriptive Systematic | 1-Tridecanoyl-sn-glycero-3-phosphocholine | Broadly used in peer-reviewed methodology papers. |

| CAS Registry Number | 20559-17-5 | Chemical purchasing, safety data sheets (SDS), and regulatory compliance. |

| Chemical Formula | C₂₁H₄₄NO₇P | Exact mass calculation and isotopic distribution modeling. |

The Causality of Odd-Chain Lipids as Internal Standards

As an Application Scientist, I am frequently asked why 13:0 Lyso PC is chosen over endogenous LPCs like 16:0 or 18:0 for standardizing assays. The answer lies in the fundamental biochemistry of mammalian fatty acid synthesis.

The Mechanistic Causality: Mammalian fatty acid synthase (FASN) elongates lipid chains via the sequential addition of two-carbon units derived from malonyl-CoA. Consequently, endogenous mammalian lipids are overwhelmingly even-chained (e.g., 14:0, 16:0, 18:0, 20:4). Odd-chain fatty acids, such as the 13-carbon tridecanoic acid, are virtually absent in human plasma and tissue [3].

By spiking a sample with 13:0 Lyso PC prior to extraction, we introduce a molecule that:

-

Mimics Extraction Efficiency: It partitions into organic solvents identically to endogenous target LPCs.

-

Mimics Ionization Dynamics: It experiences the exact same matrix effects and ion suppression in the ESI source as the target analytes.

-

Prevents Signal Overlap: Because it is not biologically present, its mass-to-charge ratio (m/z) does not interfere with endogenous biological signals, allowing for true absolute quantification [4].

Structural Dynamics and Mass Spectrometry Behavior

In positive electrospray ionization (ESI+), 13:0 Lyso PC readily accepts a proton at the phosphate oxygen, forming a stable [M+H]+ precursor ion. During Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) mass spectrometer, the molecule undergoes a predictable fragmentation, yielding a highly abundant product ion corresponding to the phosphocholine headgroup.

Table 2: Mass Spectrometry Parameters for 13:0 Lyso PC

| Parameter | Value | Analytical Significance |

| Exact Mass (Monoisotopic) | 453.2855 Da | High-resolution MS (Orbitrap/TOF) identification[2]. |

| Precursor Ion [M+H]+ | m/z 454.29 | Q1 isolation mass for targeted MRM workflows. |

| Product Ion (Quantifier) | m/z 184.07 | Q3 transition; represents the phosphocholine headgroup. |

| Optimal Collision Energy (CE) | 25 - 35 eV | Maximizes the yield of the m/z 184.07 fragment. |

Self-Validating Protocol: LC-MS/MS Lipidomics Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Each critical step includes a mechanistic justification and a validation checkpoint to prevent downstream analytical failure.

Step 1: Internal Standard (IS) Preparation

-

Action: Dissolve 13:0 Lyso PC powder in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL.

-

Causality: Methanol prevents the formation of micelles that occur in aqueous solutions, ensuring the lipid remains monomeric for accurate volumetric pipetting.

Step 2: Sample Spiking

-

Action: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add exactly 10 µL of the 10 µg/mL 13:0 Lyso PC working solution. Vortex for 30 seconds.

-

Causality: The IS must be added before any precipitation or extraction solvents. This ensures that any physical loss of lipids during extraction applies equally to the IS and the endogenous analytes, allowing the IS to correct for recovery variance.

Step 3: Biphasic Extraction (Modified Bligh & Dyer)

-

Action: Add 375 µL of Chloroform:Methanol (1:2 v/v) to the sample. Vortex vigorously for 1 minute. Add 125 µL of Chloroform, vortex. Add 125 µL of LC-MS grade H₂O, vortex. Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Validation Checkpoint: Post-centrifugation, you must observe a distinct three-layer system: an upper aqueous layer, a solid protein disc at the interface, and a clear lower organic layer. If the lower layer is cloudy, water carryover has occurred. Re-centrifuge the sample to ensure absolute phase separation.

Step 4: Phase Recovery and Reconstitution

-

Action: Carefully aspirate the lower organic phase (containing the 13:0 Lyso PC and endogenous lipids) using a glass Hamilton syringe. Transfer to a clean vial and evaporate to dryness under a gentle stream of Nitrogen gas. Reconstitute in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1 v/v).

-

Causality: Nitrogen prevents the oxidative degradation of unsaturated endogenous lipids during the drying process.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the lipidomic extraction and quantification process, highlighting the specific integration of 13:0 Lyso PC.

Workflow of lipid extraction and LC-MS/MS quantification utilizing 13:0 Lyso PC as an internal standard.

References

-

SwissLipids Database. "1-tridecanoyl-sn-glycero-3-phosphocholine (SLM:000020775)." Swiss Institute of Bioinformatics. Available at:[Link]

-

Welti, R., et al. "Lipidomic analysis of Toxoplasma gondii reveals unusual polar lipids." Journal of Biological Chemistry / PubMed Central. Available at:[Link]

-

Gómez-Gómez, A., et al. "Alteration in the Cerebrospinal Fluid Lipidome in Parkinson's Disease: A Post-Mortem Pilot Study." Biomedicines / PubMed Central. Available at:[Link]

Methodological & Application

Application Note: 1-Tridecanoyl-sn-glycero-3-phosphocholine (LPC 13:0) as a Gold-Standard Internal Standard in LC-MS/MS Lipidomics

Introduction & Mechanistic Rationale

Lysophosphatidylcholines (LPCs) are critical bioactive signaling lipids implicated in atherosclerosis, systemic inflammation, and metabolic disorders. Accurate quantification of endogenous LPCs (e.g., LPC 16:0, LPC 18:1) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently confounded by matrix effects, variable extraction efficiencies, and electrospray ion (ESI) suppression[1].

To establish a robust, self-validating analytical system, the incorporation of a non-endogenous internal standard (IS) is strictly required., an odd-chain lipid virtually absent in mammalian biology, serves as the premier IS for this lipid class.

The Causality of Choice: Why LPC 13:0?

-

Biological Absence: Mammalian fatty acid synthesis predominantly yields even-chain lipids. The 13-carbon saturated chain of LPC 13:0 ensures zero background interference in human or murine samples, preventing false-positive signal inflation[1].

-

Chemical Homology: LPC 13:0 shares the exact phosphocholine headgroup and glycerol backbone as endogenous LPCs. It partitions identically during biphasic liquid-liquid extraction workflows[2].

-

Chromatographic Co-elution: In reversed-phase LC, LPC 13:0 elutes in close proximity to endogenous short-to-medium chain LPCs. This ensures the IS experiences the identical ionization environment and matrix suppression in the ESI source as the target analytes, allowing for perfect ratio-based normalization[1].

Caption: Logical mechanism of how LPC 13:0 corrects for extraction losses and ESI matrix effects.

Physicochemical & Mass Spectrometry Properties

Because LPCs contain a quaternary amine in the choline headgroup, they carry a permanent positive charge. This makes positive electrospray ionization (+ESI) highly sensitive[3]. During collision-induced dissociation (CID), the phosphocholine headgroup yields a highly stable and abundant fragment at m/z 184.1, which is utilized for Multiple Reaction Monitoring (MRM)[1][3].

Table 1: Physicochemical Properties of LPC 13:0

| Property | Value |

| Nomenclature | 1-Tridecanoyl-sn-glycero-3-phosphocholine |

| Synonyms | 13:0 Lyso PC, LPC(13:0) |

| CAS Number | 20559-17-5 |

| Empirical Formula | C21H44NO7P |

| Exact Mass | 453.2855 Da |

| Precursor Ion [M+H]+ | 454.3 m/z |

Table 2: MRM Transitions for LPC Quantification (+ESI Mode)

| Target Lipid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| LPC 13:0 (Internal Standard) | 454.3 | 184.1 | 25 |

| LPC 16:0 (Endogenous) | 496.3 | 184.1 | 25 |

| LPC 18:0 (Endogenous) | 524.4 | 184.1 | 25 |

| LPC 18:1 (Endogenous) | 522.4 | 184.1 | 25 |

Experimental Workflow: Self-Validating MTBE Extraction

While the Bligh and Dyer method (Chloroform/Methanol) is historically common, we recommend the Methyl-tert-butyl ether (MTBE) extraction for lipidomics[4]. Causality: MTBE has a lower density than water. During phase separation, the lipid-rich organic layer forms on top of the aqueous/protein layer. This eliminates the need to puncture the precipitated protein disc with a pipette, drastically reducing matrix contamination and prolonging LC column lifespan[4].

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking

-

Aliquot: Transfer 50 µL of biological sample (e.g., plasma or serum) into a 2 mL solvent-safe microcentrifuge tube.

-

Spike IS: Add 10 µL of LPC 13:0 working solution (10 µg/mL in Methanol).

-

Causality: Spiking the IS directly into the raw sample before any solvent addition ensures the IS binds to carrier proteins (like albumin) identically to endogenous lipids, normalizing subsequent release efficiencies.

-

Phase 2: Protein Precipitation & Extraction 3. Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

-

Causality: Cold methanol denatures proteins and disrupts the hydrophobic pockets of carrier proteins, releasing bound lipids into the solvent[2].

-

Solubilization: Add 750 µL of MTBE. Incubate on a thermoshaker at 4°C for 15 minutes at 1,000 RPM.

-

Causality: MTBE is highly non-polar, efficiently partitioning the hydrophobic lipid tails away from the aqueous matrix.

-

Phase 3: Biphasic Separation 5. Phase Split: Add 188 µL of LC-MS grade water. Vortex for 15 seconds. 6. Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Causality: Water forces the phase separation. Centrifugation compacts the denatured proteins into a solid disc at the organic-aqueous interface.

-

Collection: Carefully transfer 600 µL of the upper organic phase to a new glass vial.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas.

-

Reconstitution: Reconstitute the lipid pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v). Vortex and transfer to an LC autosampler vial.

Caption: Step-by-step MTBE lipid extraction workflow integrating LPC 13:0 internal standardization.

LC-MS/MS Analytical Conditions

Chromatography:

-

Column: Reversed-phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm)[5].

-

Causality: C18 columns separate lipids based on hydrophobicity. LPC 13:0 elutes earlier than LPC 16:0 but later than ultra-short chains, placing it perfectly within the biological LPC elution window[5].

-

-

Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM ammonium formate + 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM ammonium formate + 0.1% formic acid.

-

Causality: Isopropanol is a strong eluent for lipids in reversed-phase chromatography. Ammonium formate provides the necessary adducts ([M+H]+) and stabilizes the electrospray[5].

-

Trustworthiness: System Self-Validation Checkpoints

To ensure the protocol acts as a self-validating system, the following quality control (QC) parameters must be met during every batch run:

-

Extraction Blank Validation: Process a sample of LC-MS grade water through the entire extraction protocol. The LPC 13:0 signal in the blank must be < 5% of the Lower Limit of Quantification (LLOQ) to validate the absence of lipid contamination in solvents.

-

Instrument Stability (Pooled QC): Pool 10 µL of every reconstituted study sample to create a "Pooled QC". Inject this QC every 10 samples. The peak area of the LPC 13:0 IS across all QC injections must have a Relative Standard Deviation (RSD) < 15%. Failure indicates ESI source fouling or mass spectrometer drift.

-

Absolute Recovery Check: Spike LPC 13:0 into a plasma sample after extraction, and compare its peak area to a sample spiked before extraction. Recovery should consistently fall between 80-110%.

References

-

13:0 Lyso LPC methanol solution Avanti Polar Lipids , Sigma-Aldrich.

-

High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry , ResearchGate. 1[1]

-

A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis , PMC / NIH. 4[4]

-

Phospholipase A2 products influence the antiplatelet functions of synthetic high-density lipoproteins , PMC / NIH. 5[5]

-

Development and validation of a UHPLC-ESI-MS/MS method for the simultaneous quantification of mammal lysophosphatidylcholines... , ResearchGate. 3[3]

-

Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity , MDPI. 2[2]

-

Standard Operating Procedure for Lipid Extraction with Internal Standards: A Detailed Application Note and Protocol , Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 products influence the antiplatelet functions of synthetic high-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: 1-Tridecanoyl-sn-glycero-3-phosphocholine (LPC 13:0) as an Internal Standard in High-Resolution Lipidomics

Introduction & Mechanistic Rationale

In the rapidly evolving field of mass spectrometry-based lipidomics, achieving absolute quantification and ensuring reproducibility across complex biological matrices (e.g., plasma, cerebrospinal fluid, tissue homogenates) remains a significant analytical challenge. The vast dynamic range of endogenous lipids and the inherent matrix effects during electrospray ionization (ESI) necessitate robust internal standardization.

1-Tridecanoyl-sn-glycero-3-phosphocholine , commonly referred to as LPC(13:0) or 13:0 Lyso PC , serves as a gold-standard internal standard (IS) for the lysophosphatidylcholine lipid class.

The Causality Behind the Choice: Mammalian biological systems predominantly synthesize even-chain fatty acids (e.g., 16:0, 18:0, 18:1) due to the iterative addition of two-carbon units (acetyl-CoA) during de novo lipogenesis. Consequently, odd-chain lipids like LPC(13:0) are virtually absent in mammalian tissues[1]. By spiking a sample with LPC(13:0) prior to extraction, researchers introduce a structurally identical surrogate that co-extracts and co-elutes with endogenous LPCs, yet remains mass-spectrometrically distinct. This provides a self-validating system: any signal suppression, enhancement, or physical loss observed for LPC(13:0) directly mirrors the behavior of endogenous LPCs, allowing for precise mathematical correction and absolute quantification.

Physicochemical & Analytical Properties

Understanding the physicochemical properties of LPC(13:0) is critical for optimizing chromatographic retention and predicting its behavior during biphasic liquid-liquid extraction.

| Property | Value |

| Product Name | 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine[2] |

| Synonyms | 13:0 Lyso PC, LPC(13:0), PC(13:0/0:0) |

| CAS Number | 20559-17-5 |

| Empirical Formula | C21H44NO7P |

| Molecular Weight | 453.55 g/mol [3] |

| Exact Mass | 453.29 Da[4] |

| Purity (Assay) | >99% (TLC)[2] |

| Storage Temperature | −20°C[2] |

Experimental Workflow & Protocol

To ensure a self-validating protocol, the internal standard must be introduced at the very beginning of the sample preparation workflow. The following diagram illustrates the logical progression of a lipidomic analysis utilizing LPC(13:0).

Caption: Workflow for lipidomic analysis utilizing LPC 13:0 as an internal standard.

Step-by-Step Methodology: Modified MTBE Lipid Extraction

The Methyl tert-butyl ether (MTBE) extraction method is highly recommended over the traditional Bligh and Dyer (chloroform-based) protocol. Mechanistic Insight: MTBE has a lower density than water. Consequently, the lipid-rich organic phase forms the upper layer during phase separation. This allows for easy collection without disturbing the protein-rich interface, drastically reducing sample contamination and improving the reproducibility of the internal standard recovery[5].

Materials Required:

-

Biological sample (e.g., 100 µL human plasma)[6].

-

LPC(13:0) Internal Standard Solution (e.g., 2.5 nmol dried and resolubilized in methanol)[6].

-

HPLC-grade Methanol (MeOH), MTBE, and MS-grade Water.

Protocol:

-

Sample Aliquoting & Spiking: Transfer 100 µL of plasma into a 15 mL glass tube with a Teflon-lined cap. Immediately spike the sample with the LPC(13:0) internal standard.

-

Causality: Spiking before the addition of extraction solvents ensures that the IS undergoes the exact same physical and chemical stresses (e.g., partition coefficient biases, potential degradation) as the endogenous lipids, establishing a true baseline for recovery calculation.

-

-

Protein Precipitation: Add 750 µL of cold Methanol (containing 20 µL of 1M formic acid to enhance the recovery of acidic lipids)[6]. Vortex vigorously for 30 seconds.

-

Causality: Methanol disrupts lipid-protein complexes, precipitating proteins and freeing lipid molecules for solvent partitioning.

-

-

Organic Partitioning: Add 2.5 mL of MTBE. Incubate the mixture for 10 minutes on an overhead shaker at room temperature[5].

-

Phase Separation: Add 625 µL of MS-grade water to induce phase separation. Centrifuge the tubes at 10,000 × g for 10 minutes at 4°C.

-

Collection: Carefully transfer the upper organic (MTBE) phase to a clean glass vial.

-

Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., Isopropanol/Acetonitrile/Water) prior to injection.

LC-MS/MS Analytical Parameters

LPC(13:0) is highly polar compared to diacyl-phospholipids due to its single, relatively short 13-carbon acyl chain and the presence of a free hydroxyl group at the sn-2 position. In reversed-phase chromatography (e.g., C8 or C18 columns), LPC(13:0) will elute shortly after the solvent front, well before longer-chain triacylglycerols and diacyl-phosphatidylcholines[5].

For targeted quantification via Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), the following mass spectrometry parameters are validated for positive electrospray ionization (ESI+)[7]:

| Parameter | Value / Setting |

| Ionization Mode | Positive ESI (+V) |

| Precursor Ion ([M+H]+) | m/z 454.3[7] |

| Product Ion (Quantifier) | m/z 184.0 (Phosphocholine headgroup)[7] |

| Product Ion (Qualifier) | m/z 104.1, 86.0[7] |

| Collision Energy (CE) | 24 - 28 eV[7] |

Note: In negative ion mode, LPCs can be detected as formate adducts [M+HCOO]- at m/z 498.3, though positive mode yields superior sensitivity due to the quaternary amine in the choline headgroup[4].

Data Processing & Absolute Quantification

The fundamental principle of using LPC(13:0) is to correct for matrix-induced ionization suppression. During ESI, co-eluting compounds compete for charge droplets. If a biological sample contains high levels of salts or co-eluting metabolites, the ionization efficiency of endogenous LPCs will drop. Because LPC(13:0) elutes in the same retention time window, its signal will be suppressed by the exact same factor.

Quantification Formula: To calculate the absolute concentration of an endogenous lysophosphatidylcholine (e.g., LPC 16:0), use the following self-validating equation:

Where:

- : Integrated peak area of the target endogenous lipid.

- : Integrated peak area of the LPC(13:0) internal standard.

- : Known concentration of LPC(13:0) spiked into the sample.

- (Response Factor) : An empirically determined factor accounting for differences in ionization efficiency between the specific endogenous acyl chain length and the 13:0 chain. For highly structurally similar lipids, RF is often approximated as 1.

References

- 13:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids - Sigma-Aldrich. sigmaaldrich.com.

- Alteration in the Cerebrospinal Fluid Lipidome in Parkinson's Disease: A Post-Mortem Pilot Study - PMC. nih.gov.

- Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC. nih.gov.

- A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC. nih.gov.

- Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogeniz

- (PDF) Development and validation of a UHPLC-ESI-MS/MS method for the simultaneous quantification of mammal lysophosphatidylcholines and lysophosphatidylethanolamines in serum - ResearchGate.

Sources

- 1. Alteration in the Cerebrospinal Fluid Lipidome in Parkinson’s Disease: A Post-Mortem Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13:0 Lyso PC 99 (TLC) chloroform Avanti Polar Lipids [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: 1-Tridecanoyl-sn-glycero-3-Phosphocholine (13:0 Lyso PC) in Advanced Drug Delivery Systems

Executive Summary

1-Tridecanoyl-sn-glycero-3-phosphocholine (13:0 Lyso PC) is a synthetic, odd-chain lysophospholipid. While traditionally utilized as a biologically inert internal standard in lipidomics due to its absence in mammalian systems[1][2], its unique physicochemical properties—specifically its inverted-cone (wedge) geometry and micelle-forming capabilities—have positioned it as a critical excipient in next-generation drug delivery. This guide details its advanced applications in engineering Extracellular Vesicles (EVs) for Antisense Oligonucleotide (ASO) delivery[3][4], formulating synthetic High-Density Lipoprotein (sHDL) nanodiscs[5][6], and serving as an absolute quantification standard for Lipid Nanoparticle (LNP) pharmacokinetics[2].

Mechanistic Rationale: The Biophysics of 13:0 Lyso PC

As a Senior Application Scientist, selecting the correct lipid excipient requires moving beyond basic solubility and understanding membrane biophysics.

-

Membrane Curvature & Fusion : As a lysophospholipid (possessing a single acyl chain), 13:0 Lyso PC has a large headgroup-to-tail volume ratio. This geometry induces positive spontaneous curvature in lipid bilayers. When incorporated into EVs or liposomes, it creates transient membrane defects that increase membrane fluidity and facilitate the loading of macromolecular payloads without causing permanent vesicular lysis[7].

-

Chain-Length Specificity : The 13-carbon saturated chain provides an optimal hydrophilic-lipophilic balance (HLB). It is sufficiently hydrophobic to anchor into EV or sHDL membranes but maintains a critical micelle concentration (CMC) that allows for dynamic lipid exchange during formulation.

-

Analytical Silence : Mammalian systems synthesize even-chain fatty acids. The 13:0 odd-chain structure ensures zero endogenous background interference during LC-MS/MS biodistribution assays, making it a self-validating control for extraction efficiency[2].

Application I: Engineering Extracellular Vesicles (EVs) for ASO Delivery

Extracellular vesicles (e.g., exosomes) offer intrinsically low immunogenicity and natural tropism, making them superior to traditional synthetic delivery vehicles[3][4]. However, loading highly charged ASOs into EVs is notoriously inefficient. 13:0 Lyso PC acts as a membrane-active permeation enhancer during active loading.

Protocol: 13:0 Lyso PC-Mediated EV-ASO Loading

-

Step 1: EV Preparation : Isolate EVs via tangential flow filtration (TFF). Resuspend in a low-conductivity electroporation buffer at

particles/mL. -

Step 2: Lipid Priming : Prepare a 1 mg/mL micellar solution of 13:0 Lyso PC in methanol[2]. Spike into the EV suspension to achieve a final concentration of 2.5 µM.

-

Causality: The lysolipid intercalates into the outer leaflet of the EV. By inducing positive curvature, it lowers the thermodynamic energy barrier required for pore formation during electroporation.

-

-

Step 3: Payload Addition : Add the therapeutic ASO (e.g., targeting KRAS or CEBP/β) at a 10:1 ASO-to-EV mass ratio[3][4].

-

Step 4: Electroporation : Subject the mixture to a square-wave pulse (400 V, 50 µF).

-

Causality: The presence of 13:0 Lyso PC stabilizes the transient pores created by the electrical pulse, significantly increasing ASO influx compared to bare EVs while preventing irreversible membrane rupture.

-

-

Step 5: Recovery & Self-Validation : Incubate at 37°C for 30 minutes to allow membrane resealing. Purify the EV-ASO constructs via Size Exclusion Chromatography (SEC).

-

QC Checkpoint: Analyze the SEC fractions via Dynamic Light Scattering (DLS). A successful, non-lysed formulation will maintain a polydispersity index (PDI) < 0.2 and a size shift of no more than +10 nm compared to native EVs.

-

Mechanism of 13:0 Lyso PC-facilitated ASO loading into Extracellular Vesicles.

Application II: Synthetic High-Density Lipoprotein (sHDL) Nanodiscs

sHDLs are formulated using apolipoproteins and lipids to design nanoparticles capable of modulating lipid metabolism and delivering payloads directly to the brain or vascular plaques[5]. 13:0 Lyso PC is used alongside structural lipids to fine-tune the nanodisc size and enhance antiplatelet activity[6].

Protocol: Assembly of ApoE-sHDL Nanodiscs

-

Step 1: Lipid Film Preparation : Dissolve structural phospholipids (e.g., DMPC) and 13:0 Lyso PC in chloroform/methanol (2:1) at a 95:5 molar ratio. Dry under a nitrogen stream to form a thin lipid film, followed by overnight lyophilization to remove trace solvents.

-

Step 2: Hydration : Hydrate the film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

-

Step 3: Peptide Complexation : Add recombinant ApoE mimetic peptide at a 1:3 peptide-to-lipid weight ratio[5].

-

Causality: 13:0 Lyso PC acts as an edge-activator. Its wedge shape naturally localizes to the highly curved edges of the forming nanodisc, accelerating the solubilization of MLVs into discoidal sHDL nanoparticles by the apolipoprotein.

-

-

Step 4: Thermal Cycling : Cycle the mixture between 4°C and 40°C (spanning the DMPC phase transition temperature) three times.

-

Causality: Cycling through the phase transition temperature maximizes lipid fluidity, ensuring homogeneous distribution of the ApoE peptide around the lipid bilayer perimeter.

-

-

Step 5: Self-Validation : Filter through a 0.22 µm membrane. Verify discoidal morphology via Transmission Electron Microscopy (TEM) and confirm a hydrodynamic diameter of 9.5 nm to 13.4 nm via DLS[6].

Application III: Absolute Quantification of LNP Biodistribution

To evaluate the pharmacokinetic profile of novel LNP formulations, precise lipidomic tracking is required. 13:0 Lyso PC serves as the gold-standard internal standard (IS) for liquid chromatography/MS analyses[2].

Protocol: Tissue Lipid Extraction (Modified Bligh-Dyer)

-

Step 1: Homogenization : Homogenize 50 mg of target tissue (e.g., liver, spleen, brain) in 1 mL of MS-grade water.

-

Step 2: IS Spiking : Add 10 µL of 13:0 Lyso PC working solution (10 µg/mL in methanol) directly to the homogenate[2].

-

Causality: Spiking the internal standard before the addition of extraction solvents accounts for any lipid loss during the physical partitioning steps, ensuring the final LC-MS/MS quantification is absolute rather than relative.

-

-

Step 3: Extraction : Add 3 mL of Chloroform:Methanol (1:2 v/v). Vortex for 1 minute. Add 1 mL Chloroform and 1 mL water to induce phase separation.

-

Step 4: Centrifugation : Spin at 3,000 x g for 10 minutes. Extract the lower organic (chloroform) phase containing the lipids.

-

Step 5: LC-MS/MS Analysis : Evaporate the organic phase under nitrogen. Reconstitute in 100 µL Isopropanol:Methanol (1:1 v/v) and inject into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Workflow for LNP biodistribution tracking using 13:0 Lyso PC as an internal standard.

Quantitative Data Summary

| Parameter | 13:0 Lyso PC Property / Application Guideline |

| IUPAC Name | 1-tridecanoyl-sn-glycero-3-phosphocholine |

| Molecular Weight | 453.55 g/mol |

| Optimal EV Loading Concentration | 1.0 - 2.5 µM (varies by EV concentration)[3] |

| sHDL Formulation Ratio | 1 - 5 mol% relative to structural lipids[6] |

| LC-MS/MS IS Spike Concentration | 10 µg/mL (Working Solution)[2] |

| Storage Conditions | -20°C, shipped on dry ice (Methanol solution)[2] |

References

-

13:0 LPC | LM1600-1EA | MERCK THIRD PARTY | SLS Scientific Laboratory Supplies URL:[Link]

- WO2021030780A1 - Extracellular vesicle-aso constructs targeting cebp/beta Google Patents URL

- US20230018254A1 - Extracellular vesicles with antisense oligonucleotides targeting kras Google Patents URL

- EP4522646A2 - Apoe lipoprotein systems Google Patents URL

-

Phospholipase A2 products influence the antiplatelet functions of synthetic high-density lipoproteins PubMed Central (PMC) / NIH URL:[Link]

-

Purification of age-distinct insulin secretory granules through antigen restriction bioRxiv URL:[Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 13:0 Lyso LPC methanol solution Avanti Polar Lipids [sigmaaldrich.com]

- 3. WO2021030780A1 - Extracellular vesicle-aso constructs targeting cebp/beta - Google Patents [patents.google.com]

- 4. US20230018254A1 - Extracellular vesicles with antisense oligonucleotides targeting kras - Google Patents [patents.google.com]

- 5. EP4522646A2 - Apoe lipoprotein systems - Google Patents [patents.google.com]

- 6. Phospholipase A2 products influence the antiplatelet functions of synthetic high-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes & Protocols: 1-Tridecanoyl-sn-glycero-3-phosphocholine in Artificial Cell Membrane Systems

An in-depth guide on the application of 1-Tridecanoyl-sn-glycero-3-phosphocholine (LTPC) in the creation of artificial cell membranes for research and drug development.

Authored by: A Senior Application Scientist

Section 1: A Strategic Introduction to 1-Tridecanoyl-sn-glycero-3-phosphocholine (LTPC)

The Unique Position of LTPC in Lipidomics

1-Tridecanoyl-sn-glycero-3-phosphocholine, or LTPC, is a lysophospholipid distinguished by its 13-carbon saturated acyl chain. This odd-numbered carbon chain length is less common in biological systems compared to its even-chained counterparts, which provides a unique biophysical profile for creating highly specialized artificial cell membranes. Its distinct properties make it an invaluable tool for researchers investigating membrane dynamics, protein-lipid interactions, and for the development of novel drug delivery vehicles. The "lyso" designation indicates the absence of a second fatty acid chain at the sn-2 position of the glycerol backbone, rendering it a conical shape that influences membrane curvature and stability.

Physicochemical Properties of LTPC

The utility of LTPC in membrane applications is dictated by its fundamental physicochemical characteristics. These properties determine its self-assembly behavior in aqueous solutions and the subsequent stability and phase behavior of the resulting membranes.

| Property | Value | Significance in Membrane Formation |

| Molecular Formula | C21H44NO7P | Defines the basic building block of the membrane. |

| Molecular Weight | 453.55 g/mol | Crucial for calculating molar concentrations for protocol accuracy. |

| Physical State | Solid | Dictates handling and storage procedures. |

| Storage Temperature | -20°C | Essential for preventing lipid degradation and ensuring experimental reproducibility. |

| Solubility | Chloroform, Methanol | Determines the appropriate solvent system for initial lipid film preparation. |

| Acyl Chain | C13:0 (Tridecanoyl) | The odd-chain length influences inter-lipid packing, phase transition, and membrane fluidity. |

Rationale for Utilizing LTPC in Artificial Membranes

The selection of LTPC for constructing artificial membranes is a deliberate choice driven by its unique molecular structure. Unlike more common di-chain phospholipids, the single acyl chain of LTPC imparts a significant positive curvature strain, making it an excellent agent for stabilizing highly curved membrane structures or for investigating the effects of lipid geometry on membrane proteins. Furthermore, its defined, saturated chain allows for the creation of well-ordered, stable membranes with predictable phase behavior, which is critical for systematic biophysical studies.

Section 2: Foundational Principles of Artificial Membrane Formation

The Self-Assembly of Phospholipids

The spontaneous organization of phospholipids into bilayer structures in an aqueous environment is a cornerstone of membrane biology. This process is primarily driven by the hydrophobic effect, which forces the nonpolar acyl chains to minimize their contact with water, leading them to aggregate. The polar phosphocholine headgroups, being hydrophilic, remain exposed to the aqueous phase, resulting in the characteristic lipid bilayer.

Key Artificial Membrane Architectures

The versatility of phospholipids like LTPC allows for the formation of several types of artificial membrane systems, each with specific applications.

Figure 1: Logical workflow for the creation of various artificial membrane structures from LTPC monomers.

-

Liposomes: These are spherical vesicles composed of one or more lipid bilayers.

-

Multilamellar Vesicles (MLVs): Consist of multiple concentric bilayers, similar to an onion. They are the initial product of simple lipid film hydration.

-

Large Unilamellar Vesicles (LUVs): Typically 100-400 nm in diameter, these vesicles have a single bilayer and are formed by extruding MLVs through a membrane with a defined pore size.

-

Giant Unilamellar Vesicles (GUVs): Micrometer-sized vesicles that are useful for microscopy studies.

-

-

Supported Lipid Bilayers (SLBs): Planar lipid bilayers formed on a solid support, such as silica or mica. They are excellent models for studying membrane-surface interactions and for surface-sensitive analytical techniques.

Critical Parameters Influencing Membrane Formation

The successful and reproducible formation of LTPC-based artificial membranes is contingent upon the careful control of several experimental parameters:

-